

Comparative Analysis of Tetrahydropyrazine Analogues: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: Tetrahydropyrazine

Cat. No.: B3061110

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The **tetrahydropyrazine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the structure-activity relationships (SAR) of its analogues is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of different series of **tetrahydropyrazine** analogues, summarizing their biological activities, key SAR findings, and the experimental protocols used for their evaluation.

Tetrahydropyrido[2,3-b]pyrazines as Anaplastic Lymphoma Kinase (ALK) Inhibitors

A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines has been investigated as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. The core scaffold was designed as a conformationally restricted analog of a known aminopyridine kinase inhibitor.

Structure-Activity Relationship (SAR) Summary:

The SAR studies on this series revealed several key structural features influencing ALK inhibitory activity. Modifications at various positions of the tetrahydropyrido[2,3-b]pyrazine core

led to significant variations in potency, with some analogs achieving IC50 values in the low nanomolar range in enzymatic assays and sub-micromolar levels in cell-based assays.

Table 1: SAR of Tetrahydropyrido[2,3-b]pyrazine Analogs as ALK Inhibitors

Compound ID	R1	R2	R3	ALK IC50 (nM)	Cellular Activity (nM)
1a	H	H	Phenyl	~50	~500
1b	Methyl	H	Phenyl	~25	~300
1c	H	Chloro	Phenyl	~15	~200
1d	H	H	2,4-dichloro-5-methoxyphenyl	~10	~150

Note: The data presented here is a representative summary based on published research and is intended for comparative purposes.

Key Experimental Protocols:

Anaplastic Lymphoma Kinase (ALK) Enzyme Assay: The inhibitory activity of the compounds against the ALK enzyme was typically determined using a biochemical assay. The protocol involves incubating the purified ALK enzyme with the test compound at varying concentrations in the presence of ATP and a suitable substrate. The phosphorylation of the substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of inhibition and calculate the IC50 value.

Cell-Based ALK Inhibition Assay: Cellular activity was assessed using cancer cell lines known to have ALK dysregulation. Cells were treated with the **tetrahydropyrazine** analogs, and the inhibition of ALK phosphorylation was measured by techniques such as Western blotting or specific cellular assays that detect the downstream effects of ALK signaling. Cell viability assays (e.g., MTT or CellTiter-Glo) were also employed to determine the cytotoxic effects of the compounds.

Tetramethylpyrazine-Based Chalcones as Multi-Target Anti-Alzheimer's Agents

In a different therapeutic approach, chalcones incorporating a tetramethylpyrazine (also known as ligustrazine) moiety have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds were designed to target multiple factors implicated in the disease pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).

Structure-Activity Relationship (SAR) Summary:

The SAR of these hybrid molecules indicated that the nature and position of substituents on the chalcone framework significantly influenced their inhibitory activities against the target enzymes. Some derivatives displayed potent, multi-target inhibitory profiles.

Table 2: Multi-Target Activity of Tetramethylpyrazine-Based Chalcone Analogs

Compound ID	Substituent (R)	AChE IC50 (μM)	BChE IC50 (μM)	MAO-A IC50 (μM)	MAO-B IC50 (μM)
2a	4-Hydroxy	5.2	8.1	> 20	12.5
2b	4-Methoxy	3.8	6.5	15.2	9.8
2c	3,4-Dimethoxy	2.1	4.3	10.5	7.1
2d	4-Dimethylamino	1.5	3.2	8.7	5.4

Note: The data presented here is a representative summary based on published research and is intended for comparative purposes.

Key Experimental Protocols:

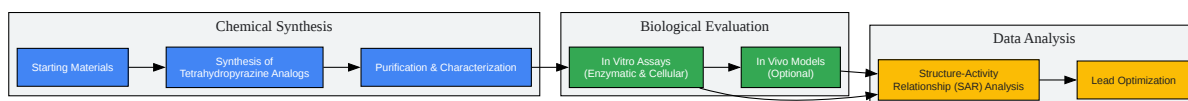
Cholinesterase Inhibition Assay: The inhibitory activity against AChE and BChE was determined using a modified Ellman's method. This spectrophotometric assay measures the

hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, where the product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that is measured over time.

Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B was assessed using a fluorometric or radiometric assay. The assay measures the enzymatic oxidation of a specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the presence and absence of the test compounds.

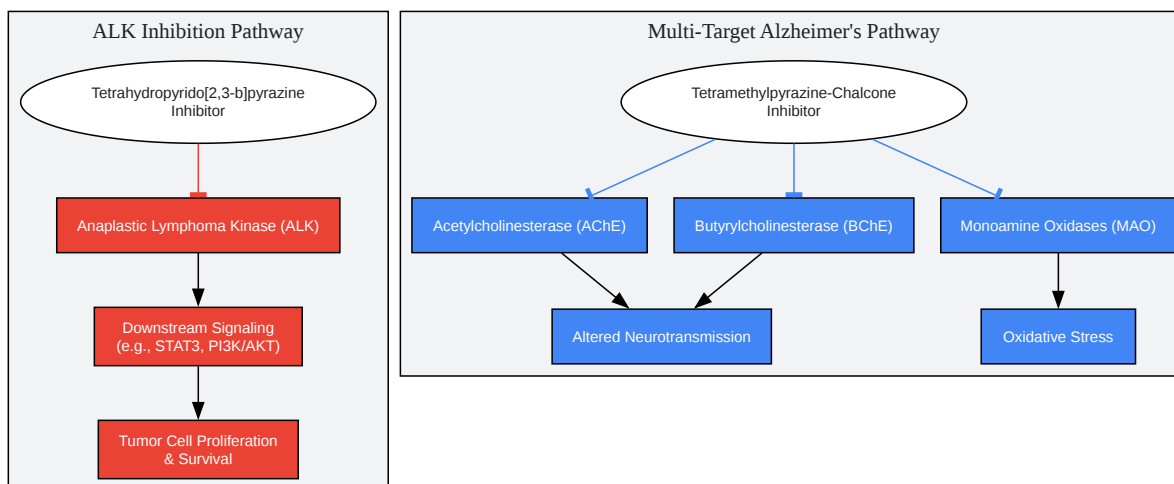
Comparative Diagrams

To visualize the logical flow of the research and the relationships between different components of the SAR studies, the following diagrams are provided.



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Figure 1. General experimental workflow for SAR studies.



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Figure 2. Comparison of targeted signaling pathways.

This guide provides a snapshot of the SAR for two distinct classes of **tetrahydropyrazine** analogs. The presented data and experimental approaches highlight the versatility of this scaffold in targeting different biological systems. Researchers can leverage this information to guide the design of new and more effective therapeutic agents based on the **tetrahydropyrazine** core.

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